2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dilithium salt

Description

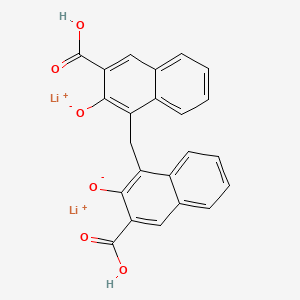

Chemical Structure: This compound consists of two 3-hydroxy-2-naphthalenecarboxylic acid units linked by a methylene bridge (-CH₂-), with two lithium ions neutralizing the carboxylate groups. Its molecular formula is C₂₃H₁₄Li₂O₆, derived from the parent acid 4,4'-methylenebis(3-hydroxy-2-naphthoic acid) (pamoic acid) .

Propriétés

Numéro CAS |

59413-58-0 |

|---|---|

Formule moléculaire |

C23H14Li2O6 |

Poids moléculaire |

400.3 g/mol |

Nom IUPAC |

dilithium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |

InChI |

InChI=1S/C23H16O6.2Li/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |

Clé InChI |

WOVQWDBCQLVNRC-UHFFFAOYSA-L |

SMILES canonique |

[Li+].[Li+].C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |

Numéros CAS associés |

130-85-8 (Parent) |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid) (Pamoic Acid)

The parent compound, 4,4'-methylenebis(3-hydroxy-2-naphthoic acid), is typically synthesized via an acid- or base-catalyzed condensation reaction between 3-hydroxy-2-naphthoic acid and formaldehyde. The process involves:

- Condensation Reaction : Under acidic or basic conditions, two molecules of 3-hydroxy-2-naphthoic acid react with formaldehyde to form the methylene-bridged bis-naphthoic acid.

- Reaction Conditions : The reaction is often conducted in solvents such as trifluoroacetic acid or aqueous media, with temperature control to optimize yield and selectivity.

This method is supported by retrosynthetic analysis indicating 3-hydroxy-2-naphthoic acid as the suitable starting material, and the reaction proceeds via self-condensation facilitated by formaldehyde under controlled conditions.

Formation of the Dilithium Salt

Once the bis-naphthoic acid is obtained, conversion to the dilithium salt involves neutralization with lithium hydroxide or lithium carbonate:

- Neutralization : The free acid is treated with a stoichiometric amount of lithium hydroxide in aqueous or alcoholic solution.

- Isolation : The dilithium salt precipitates or can be crystallized from the reaction mixture.

- Purification : The product is purified by recrystallization or filtration to yield the dilithium salt form.

This step ensures the compound exists as the dilithium salt, which is more soluble and reactive for further applications.

Alternative Synthetic Routes and Modifications

- Self-Condensation of Hydroxymethyl Derivatives : Hydroxymethyl derivatives of 2-naphthol have been used to synthesize related calixnaphthalene structures via titanium chloride/dioxane catalyzed reactions, which may be adapted for methylenebis derivatives.

- Esterification and Oxidation : The hydroxyl groups on the naphthalene rings can be modified via esterification (e.g., reaction with ethyl bromoacetate) or mild oxidation to form spirodienone derivatives, indicating potential post-synthesis functionalization routes.

- Base-Mediated Coupling : For related calixnaphthalene compounds, base-mediated coupling of hydroxylated naphthalene derivatives has been reported, which could inspire alternative synthetic approaches for this compound.

Summary Table of Preparation Methods

Analytical and Structural Confirmation

- Nuclear Magnetic Resonance (NMR) : Variable temperature $$^{1}H$$ NMR analyses confirm conformational flexibility and preferred conformations of related compounds, useful for verifying the structure of synthesized products.

- X-ray Crystallography : Single crystal X-ray diffraction has been employed to confirm the molecular structure and conformation of the bis-naphthoic acid and its derivatives.

- Molecular Modeling : Supports the understanding of conformational preferences and structural rigidity, especially in calixnaphthalene analogs.

Analyse Des Réactions Chimiques

Types of Reactions

2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or alkaline conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced naphthalene derivatives.

Substitution: Halogenated or nitrated naphthalene compounds.

Applications De Recherche Scientifique

2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.

Mécanisme D'action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] involves:

Molecular Targets: Interacting with specific enzymes and receptors in biological systems.

Pathways Involved: Modulating signaling pathways related to inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

Properties :

- Solubility : Lithium salts generally exhibit higher aqueous solubility compared to heavier alkali or alkaline earth metal salts due to lithium’s small ionic radius and high charge density.

- Stability : The methylene bridge enhances structural rigidity, while lithium’s reactivity may necessitate controlled storage conditions to prevent hydrolysis or oxidation .

Applications: Lithium salts are less commonly documented in pharmaceutical applications compared to sodium or potassium analogs. Potential uses include catalysis or specialized material synthesis, though specific industrial applications remain underexplored .

Comparison with Structurally Similar Compounds

Parent Acid: 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid) (Pamoic Acid)

Disodium Salt (Sodium Pamoate)

Dipotassium Salt

- Formula : C₂₃H₁₄K₂O₆

- CAS : 68226-95-9

- Properties : Similar solubility to sodium salt but less common in pharmaceuticals.

Zinc and Strontium Salts

- Strontium Salt :

Data Table: Comparative Analysis

Key Findings and Research Insights

- Cation Influence : Smaller cations (Li⁺, Na⁺) enhance solubility, while larger ions (K⁺, Sr²⁺, Zn²⁺) reduce it. Lithium’s high charge density may confer unique reactivity in catalytic systems .

- Pharmaceutical Preference: Sodium pamoate dominates due to optimal solubility and regulatory acceptance.

- Regulatory Landscape : Zinc and strontium salts face stricter controls due to ecological risks, highlighting the need for alternatives in sustainable chemistry .

Activité Biologique

Introduction

2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dilithium salt], commonly known as pamoic acid or embonic acid, is a derivative of 2-naphthoic acid. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

Pamoic acid is characterized by the following structural formula:

It features two naphthalene rings connected by a methylene bridge and hydroxyl groups that enhance its solubility and biological reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆O₅ |

| CAS Number | 130-85-8 |

| Melting Point | 180-182 °C |

| Solubility in Water | Soluble |

Pharmacological Effects

Pamoic acid exhibits several pharmacological properties, primarily due to its interaction with various receptors:

- GPR35 Agonist Activity : Pamoic acid acts as an agonist for the orphan G protein-coupled receptor GPR35. This interaction activates ERK signaling pathways and beta-arrestin2, leading to significant antinociceptive effects, which may be beneficial in pain management therapies .

- Anti-inflammatory Potential : Research indicates that pamoic acid can modulate inflammatory responses. Its antagonistic effects on the P2Y14 receptor have been linked to reduced neutrophil motility, suggesting potential applications in treating inflammatory conditions such as asthma and kidney inflammation .

Case Studies

- Antinociceptive Activity : A study demonstrated that pamoic acid effectively reduced pain in animal models by activating GPR35. The results showed a dose-dependent decrease in pain response, highlighting its potential as a non-opioid analgesic alternative.

- Inflammation Modulation : In vitro studies revealed that pamoic acid significantly inhibited the recruitment of neutrophils in response to lipopolysaccharide (LPS) stimulation. This suggests its utility in managing acute inflammatory responses .

The biological activity of pamoic acid can be attributed to several mechanisms:

- Hydrogen Bonding : The presence of multiple hydroxyl groups facilitates hydrogen bonding, enhancing its solubility and interaction with biological membranes, which is crucial for its pharmacological effects .

- Receptor Binding : Pamoic acid's structure allows it to bind effectively to various receptors, influencing cellular signaling pathways involved in pain perception and inflammation.

Table 2: Summary of Mechanisms and Biological Targets

| Mechanism | Target Receptor | Effect |

|---|---|---|

| GPR35 Agonism | GPR35 | Antinociceptive |

| P2Y14 Antagonism | P2Y14 | Anti-inflammatory |

Q & A

Basic Research Question

- FT-IR : Identify hydroxyl (broad band ~3400 cm⁻¹) and carboxylate groups (asymmetric stretching ~1600 cm⁻¹, symmetric ~1400 cm⁻¹).

- NMR : Use ¹H and ¹³C NMR in D₂O or DMSO-d₆ to resolve aromatic protons (δ 6.5–8.5 ppm) and methylene bridges (δ ~4.5 ppm).

- X-ray crystallography : Resolve the coordination geometry of the dilithium salt. Similar structures (e.g., disodium salts) show tetrahedral lithium coordination .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M–Li]⁻ or [M–2Li]²⁻) to validate stoichiometry .

What are the key safety considerations for handling this compound in laboratory settings?

Basic Research Question

Based on GHS classifications for analogous naphthalene derivatives:

- Hazards : Potential skin/eye irritation (H315/H319) and respiratory sensitivity (H335).

- Controls : Use fume hoods, PPE (gloves, goggles), and avoid dust generation.

- Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store in airtight containers away from oxidizers .

How does the choice of counterion (Li⁺ vs. Na⁺, K⁺) influence physicochemical properties?

Advanced Research Question

Counterions modulate solubility and stability:

- Solubility : Lithium salts are less soluble in water compared to sodium/potassium analogs (e.g., dipotassium salts dissolve readily in aqueous buffers).

- Thermal stability : TGA/DSC studies show lithium salts decompose at higher temperatures (~300°C) than sodium counterparts (~250°C).

- Methodology : Compare hydration states via Karl Fischer titration and crystallize salts under controlled humidity .

How can researchers resolve contradictions in reported toxicity data for naphthalene derivatives?

Advanced Research Question

Discrepancies often arise from:

- Exposure routes : Oral vs. inhalation toxicity varies due to bioavailability (e.g., naphthalene’s pulmonary toxicity via cytochrome P450 activation).

- Model systems : In vitro assays (e.g., HepG2 cells) may underestimate in vivo metabolic effects. Validate using rodent models with controlled dosing.

- Metabolite profiling : Use LC-MS/MS to track hydroxylated metabolites (e.g., 1,2-dihydroxynaphthalene) as biomarkers .

What methodologies assess environmental persistence and degradation pathways of this compound?

Advanced Research Question

- Photodegradation : Expose aqueous solutions to UV light (254 nm) and monitor breakdown products (e.g., quinones) via HPLC-UV.

- Biodegradation : Use OECD 301B tests with activated sludge; measure CO₂ evolution to estimate mineralization rates.

- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC₅₀) and compare with structurally related polycyclic aromatics .

What strategies optimize crystallization of the dilithium salt for structural studies?

Advanced Research Question

- Solvent selection : Use mixed solvents (e.g., methanol/acetone) to reduce solubility and promote nucleation.

- Temperature gradient : Slow cooling from 60°C to 4°C enhances crystal size.

- Additives : Introduce trace LiCl to suppress polymorphism. Validate crystal quality via PXRD and single-crystal diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.